molecular formula C10H11NO5S B2638775 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid CAS No. 338421-39-9

2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid

Cat. No.: B2638775
CAS No.: 338421-39-9
M. Wt: 257.26
InChI Key: KLIYXOULVANCJK-UHFFFAOYSA-N
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Description

2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid (CAS: 338421-39-9) is a sulfonamide-containing acetic acid derivative with the molecular formula C₁₀H₁₁NO₅S and a molar mass of 257.26 g/mol . Structurally, it features a phenylcarbamoyl group attached to a sulfonyl-acetic acid backbone. This compound is of interest in medicinal and synthetic chemistry due to its sulfonyl moiety, which is often associated with bioactivity, such as enzyme inhibition or receptor modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c12-9(6-17(15,16)7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIYXOULVANCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid typically involves the reaction of aniline with chloroacetic acid in the presence of a base, followed by sulfonylation. The reaction conditions often include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid, also known by its CAS number 338421-39-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, including mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C10H11NO3S
  • Molecular Weight : 225.27 g/mol
  • Structure : The compound features a sulfonyl group attached to an acetic acid moiety and an anilino group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may influence several pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Antitumor Activity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent. For instance, compounds structurally similar to this compound have shown promising results against human carcinoma cell lines such as A-431 and A-549 .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, suggesting a broad spectrum of biological effects.

Biological Activity Data

Biological ActivityObservationReference
AntitumorIC50 values ranging from 0.065 to 9.4 µmol/L against A-549 and MDA-MB-468 cell lines
Enzyme InhibitionWeak inhibition of receptor tyrosine kinases
AntimicrobialActive against various bacterial strains

Case Studies

  • Antitumor Evaluations : A study focused on the synthesis of novel derivatives found that modifications to the anilino group enhanced the antitumor properties of related compounds. The study reported significant growth inhibition in multiple cancer cell lines, supporting the potential therapeutic application of sulfonyl derivatives in oncology .
  • Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound could interact with key signaling pathways linked to cancer progression, although specific molecular targets are still under investigation .
  • Antimicrobial Testing : A series of tests conducted on microbial strains revealed that the compound exhibited notable antimicrobial properties, which could be leveraged in developing new antibiotics.

Comparison with Similar Compounds

Benzyl-Substituted Analog

2-{[2-(Benzylamino)-2-oxoethyl]sulfonyl}acetic acid (CAS: 338793-99-0) replaces the anilino group with a benzylamino moiety. Its molecular formula is C₁₁H₁₃NO₅S (molar mass: 271.29 g/mol). This analog’s higher molecular weight may also affect diffusion rates across biological membranes .

Chlorinated Derivatives

2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid (CAS: 338421-43-5) incorporates a 2,4-dichlorobenzyl group, yielding a molecular formula of C₁₁H₁₁Cl₂NO₃S (molar mass: 308.18 g/mol). The electron-withdrawing chlorine atoms enhance lipophilicity, likely improving membrane permeability but reducing aqueous solubility. Such halogenated derivatives are common in antimicrobial agents due to increased bioavailability .

Acetylamino-Substituted Analog

(4-Acetylamino-benzenesulfonylamino)-acetic acid (CAS: 23776-98-9) features an acetylamino group on the benzene ring (C₁₀H₁₂N₂O₅S; molar mass: 272.28 g/mol). Acetylation may shield reactive amino groups, enhancing metabolic stability. This modification is frequently employed in prodrug design to improve pharmacokinetics .

Methoxy-Containing Derivative

2-[[2-(4-Methoxyanilino)-2-oxo-1-phenylethyl]thio]acetic acid (CAS: 339109-08-9) includes a 4-methoxyphenyl group (C₁₇H₁₇NO₄S; molar mass: 331.39 g/mol). Such groups are prevalent in compounds targeting neurotransmitter systems .

Data Tables: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent
2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid 338421-39-9 C₁₀H₁₁NO₅S 257.26 Phenylcarbamoyl
2-{[2-(Benzylamino)-2-oxoethyl]sulfonyl}acetic acid 338793-99-0 C₁₁H₁₃NO₅S 271.29 Benzylamino
2-((2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl)sulfanyl)acetic acid 338421-43-5 C₁₁H₁₁Cl₂NO₃S 308.18 2,4-Dichlorobenzyl
(4-Acetylamino-benzenesulfonylamino)-acetic acid 23776-98-9 C₁₀H₁₂N₂O₅S 272.28 Acetylamino
2-[[2-(4-Methoxyanilino)-2-oxoethyl]thio]acetic acid 339109-08-9 C₁₇H₁₇NO₄S 331.39 4-Methoxyphenyl

Q & A

Q. What are the key synthetic pathways for 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid, and how do reaction conditions influence yield?

The synthesis of sulfonyl-containing compounds often involves sulfonation or oxidation of thioether precursors. For example, sulfonation of aromatic intermediates using oleum (e.g., 30% oleum at elevated temperatures) is a common method to introduce sulfonyl groups . Optimization of reaction parameters (temperature, stoichiometry, and catalyst) is critical. For instance, excess oleum may improve sulfonation efficiency but risks side reactions like over-oxidation. Yield can be monitored via HPLC or NMR, with typical yields ranging from 50–75% under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is recommended:

  • NMR : 1^1H and 13^13C NMR confirm the sulfonyl and anilino groups via deshielding effects (e.g., sulfonyl protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 284.06 for C10_{10}H11_{11}NO5_{5}S) .
  • IR : Stretching vibrations for sulfonyl (1150–1350 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) groups .

Q. How should researchers handle solubility challenges during experimental design?

The compound’s solubility varies with pH and solvent polarity. For aqueous systems, use buffered solutions (pH 7–9) to enhance solubility via deprotonation of the acetic acid moiety. In organic phases, polar aprotic solvents (e.g., DMSO, DMF) are effective. Pre-saturation experiments and solubility parameter calculations (Hansen solubility parameters) can guide solvent selection .

Q. What safety protocols are critical when working with this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Engineering Controls : Fume hood for handling powders or volatile derivatives.
  • Waste Disposal : Neutralize acidic residues before disposal, following institutional guidelines for sulfonic acid derivatives .

Q. How can researchers validate purity for reproducibility in biological assays?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% peak area purity.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 42.25%, H: 3.89%, N: 4.93%, S: 11.27%) .

Advanced Research Questions

Q. How do electronic effects of substituents on the anilino group modulate reactivity?

Electron-withdrawing groups (e.g., nitro, chloro) on the aniline ring reduce nucleophilicity, slowing sulfonation kinetics. Computational studies (DFT calculations) can predict activation energies for sulfonyl group formation. For example, a para-nitro substituent increases the energy barrier by ~15 kcal/mol compared to unsubstituted aniline .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength) or impurities. Recommended steps:

  • Reproducibility Checks : Repeat assays with independently synthesized batches.
  • Meta-Analysis : Compare data across studies using standardized controls (e.g., positive inhibitors like acetazolamide) .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in sulfonyl group reactions?

  • Radical Traps : Add TEMPO to quench radical intermediates; observe reaction inhibition via HPLC.
  • Isotopic Labeling : Use 34^{34}S-labeled precursors to track sulfonyl group transfer mechanisms via MS .

Q. What computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations can map binding affinities to enzymes like carbonic anhydrase. Key parameters:

  • Binding Energy : ΔG ≈ −8.2 kcal/mol for the sulfonyl group interacting with Zn2+^{2+} active sites.
  • Hydrogen Bonding : Anilino NH forms H-bonds with Thr199 (distance: 2.1 Å) .

Q. How do environmental factors (e.g., light, temperature) affect stability in long-term studies?

  • Photodegradation : UV-Vis studies show 10% decomposition after 48 hr under UV light (λ = 365 nm).
  • Thermal Stability : TGA/DSC reveals decomposition onset at 180°C. Store at −20°C in amber vials for prolonged stability .

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